Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves several steps. The synthetic routes typically include the reaction of ethyl oxane-4-carboxylate with 1-aminoethanol under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in various biochemical assays and experiments.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride can be compared with other similar compounds such as:
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
2-Aminothiazole derivatives: These compounds have significant medicinal properties, including antibacterial and antifungal activities.
Indazole derivatives: These are important in medicinal chemistry for their anticancer and antimicrobial properties.
This compound stands out due to its unique structural features and versatile applications across various fields.
Biological Activity
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in modulating enzymatic functions and interacting with biological macromolecules. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an amino acid derivative. Its molecular formula is C₉H₁₅ClN₂O₃, with a molecular weight of approximately 195.68 g/mol. The compound appears as a white crystalline powder, soluble in water and methanol, which facilitates its use in various biochemical assays and synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity.
- Electrostatic Interactions : The presence of charged groups allows for electrostatic interactions with negatively charged sites on enzymes or receptors.
- Binding Affinity : The oxane ring structure may enhance binding affinity to various biological targets, leading to modulation of biochemical pathways.
Case Studies and Research Findings
- Inhibition Studies : In a study examining the inhibition of specific enzymes by amino acid derivatives, compounds structurally related to this compound showed varying degrees of inhibitory action against target enzymes involved in metabolic pathways. These findings underscore the potential for this compound to serve as a lead in drug development .
- Synthesis and Evaluation : Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, modifications at the oxane ring have been explored to enhance binding properties and selectivity towards specific biological targets .
- Pharmacological Profiling : A comparative analysis of similar compounds revealed that variations in functional groups significantly affect biological activity. For instance, compounds with additional hydroxyl groups exhibited increased solubility and bioavailability, which are critical factors in drug design .
Table: Comparison of Similar Compounds
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate HCl | Contains an oxane ring and amino group | Potential antimicrobial and anticancer properties |
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate HCl | Heterocyclic structure with nitrogen | Antimicrobial activity |
Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate HCl | Cyclohexane ring with aminomethyl group | Exhibits anti-inflammatory properties |
Properties
IUPAC Name |
ethyl 4-(1-aminoethyl)oxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8(2)11)4-6-13-7-5-10;/h8H,3-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSOVBASZAKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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